molecular formula C18H17F6N3O2 B6301006 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione CAS No. 1888443-73-9

3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B6301006
CAS No.: 1888443-73-9
M. Wt: 421.3 g/mol
InChI Key: OQAYSRSURUQNNG-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutene ring, a cyclohexylamine group, and a bis(trifluoromethyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, including the formation of the cyclobutene ring and the introduction of the amino and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The amino and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, potentially modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-dimethylphenyl)amino)cyclobut-3-ene-1,2-dione
  • 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-dichlorophenyl)amino)cyclobut-3-ene-1,2-dione
  • 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-difluorophenyl)amino)cyclobut-3-ene-1,2-dione

Uniqueness

The uniqueness of 3-(((1R,2R)-2-Aminocyclohexyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione lies in its specific combination of functional groups and structural features. The presence of the bis(trifluoromethyl)phenyl group, in particular, may impart unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N3O2/c19-17(20,21)8-5-9(18(22,23)24)7-10(6-8)26-13-14(16(29)15(13)28)27-12-4-2-1-3-11(12)25/h5-7,11-12,26-27H,1-4,25H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAYSRSURUQNNG-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.